(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine ring, a benzyloxybenzylidene group, and a tert-butyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Cyclization to Triazine: : The hydrazone intermediate is then reacted with a suitable triazine precursor, such as 2-chloro-4,6-di-tert-butyl-1,3,5-triazine, under basic conditions. This step involves the cyclization of the hydrazone to form the triazine ring, yielding the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone or triazine moieties.
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Substitution: : The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Properties
CAS No. |
538336-27-5 |
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Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.448 |
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-21(2,3)18-19(27)23-20(26-24-18)25-22-13-15-9-11-17(12-10-15)28-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H2,23,25,26,27)/b22-13+ |
InChI Key |
MVTBZJJWECNJCV-LPYMAVHISA-N |
SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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